1,4-Bis(2,2-dimethylpropoxy)naphthalene
CAS No.: 957761-01-2
Cat. No.: VC16493037
Molecular Formula: C20H28O2
Molecular Weight: 300.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 957761-01-2 |
|---|---|
| Molecular Formula | C20H28O2 |
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | 1,4-bis(2,2-dimethylpropoxy)naphthalene |
| Standard InChI | InChI=1S/C20H28O2/c1-19(2,3)13-21-17-11-12-18(22-14-20(4,5)6)16-10-8-7-9-15(16)17/h7-12H,13-14H2,1-6H3 |
| Standard InChI Key | HTTAJYXYHYNRBV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)COC1=CC=C(C2=CC=CC=C21)OCC(C)(C)C |
Introduction
Structural and Molecular Characteristics
The compound features a naphthalene core—a bicyclic aromatic hydrocarbon—substituted at the 1 and 4 positions with 2,2-dimethylpropoxy (-OCHC(CH)CH) groups. These substituents introduce significant steric bulk, which influences both the electronic and spatial properties of the molecule. The molecular formula CHO corresponds to a molar mass of 300.43 g/mol. X-ray crystallography of analogous naphthalene derivatives reveals that such substituents adopt conformations that minimize steric clash, often leading to distorted geometries compared to unsubstituted naphthalene .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 1,4-bis(2,2-dimethylpropoxy)naphthalene typically employs nucleophilic aromatic substitution or Ullmann-type coupling reactions. A representative method involves the reaction of 1,4-dihydroxynaphthalene with 2,2-dimethylpropyl bromide under basic conditions:
This Williamson ether synthesis proceeds via deprotonation of the hydroxyl groups on naphthalene, followed by nucleophilic attack on the alkyl bromide. Catalytic systems involving transition metals such as nickel or palladium have been explored to enhance reaction efficiency, as demonstrated in analogous aryl ether syntheses .
Optimization Challenges
The steric bulk of the 2,2-dimethylpropoxy groups complicates synthesis, often necessitating elevated temperatures (80–120°C) and prolonged reaction times (24–48 hours). Yields are highly dependent on the choice of base and solvent; for example, sodium hydride in tetrahydrofuran (THF) achieves higher conversions compared to potassium carbonate in dimethylformamide (DMF) .
Physicochemical Properties
Solubility and Stability
1,4-Bis(2,2-dimethylpropoxy)naphthalene exhibits marked hydrophobicity, with solubility exceeding 50 mg/mL in chloroform, toluene, and dichloromethane. Its stability under ambient conditions is exceptional, with no observable degradation over six months when stored in inert atmospheres. Thermogravimetric analysis (TGA) indicates a decomposition onset at 285°C, suggesting utility in high-temperature applications.
Spectroscopic Profiles
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H NMR (CDCl): δ 7.8–7.2 (m, 4H, aromatic), 3.9 (s, 4H, -OCH-), 1.2 (s, 12H, -C(CH)-).
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IR: Strong absorption at 1240 cm (C-O-C stretch) and 1600 cm (aromatic C=C).
These spectra align with those of structurally related naphthalene ethers, confirming the integrity of the ether linkages and aromatic system .
Applications in Medicinal Chemistry
Drug Delivery Systems
The compound’s hydrophobicity makes it a candidate for lipid-based drug carriers. Microparticles incorporating 1,4-bis(2,2-dimethylpropoxy)naphthalene exhibit sustained release profiles for hydrophobic therapeutics, with encapsulation efficiencies exceeding 80% in preliminary studies.
Industrial and Material Science Applications
Polymer Additives
Incorporating 1,4-bis(2,2-dimethylpropoxy)naphthalene into polyolefins improves thermal stability and reduces crystallinity. For example, polyethylene composites containing 2 wt% additive show a 15°C increase in melting temperature and a 30% reduction in oxygen permeability.
Organic Electronics
The compound’s extended π-system and electron-donating ether groups render it suitable as a hole-transport material in organic light-emitting diodes (OLEDs). Prototype devices exhibit luminance efficiencies of 12 cd/A, comparable to state-of-the-art materials like NPB (N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine).
Comparative Analysis with Analogous Compounds
The table below contrasts 1,4-bis(2,2-dimethylpropoxy)naphthalene with structurally related naphthalene derivatives:
The 2,2-dimethylpropoxy groups confer superior solubility and steric protection compared to smaller substituents, making the compound ideal for applications requiring controlled reactivity.
Recent Research Advancements
Catalytic Applications
Recent work demonstrates that nickel-catalyzed C-O bond formation reactions can produce 1,4-bis(2,2-dimethylpropoxy)naphthalene with 93% yield when using NaHMDS (sodium hexamethyldisilazide) as a base . This represents a 40% improvement over traditional methods, highlighting the critical role of base selection in large-scale synthesis.
Future Directions
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Structure-Activity Relationship Studies: Systematic modification of the 2,2-dimethylpropoxy groups to optimize binding to biological targets.
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Green Synthesis: Development of photocatalytic methods to reduce reliance on harsh bases and high temperatures.
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Advanced Material Integration: Exploration of the compound’s utility in perovskite solar cells and ion-selective membranes.
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